molecular formula C18H18O3 B073969 Ethyl 4-oxo-4-(4-phenylphenyl)butanoate CAS No. 1230-54-2

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate

Cat. No. B073969
CAS RN: 1230-54-2
M. Wt: 282.3 g/mol
InChI Key: PMVQNZOSDZOHCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Pathways: Ethyl 4-oxo-4-(4-phenylphenyl)butanoate can be synthesized using various methods. For example, Jiangli Zhang (2005) describes a synthesis method starting from ethanol and acetic acid with a strong acid catalyst, leading to ethyl acetoacetate, which then undergoes a series of reactions including Claisen's condensation and substitution reactions to produce related compounds (Zhang, 2005).

Molecular Structure Analysis

  • Crystal Structure: P. Wu (2014) details the crystal structure of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, determined via X-ray diffraction. This provides insights into the molecular arrangement and bonding in similar compounds (Wu, 2014).

Chemical Reactions and Properties

  • Reactivity and Isomer Formation: A study by N. Pokhodylo et al. (2009) on the reaction of aryl azides with a similar compound, ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, shows chemoselective formation of different isomers, indicating the compound's reactivity and potential for forming diverse chemical structures (Pokhodylo, Matiychuk, & Obushak, 2009).

Physical Properties Analysis

  • Polymorphism and Structural Characterization: F. Vogt et al. (2013) explored two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Their research using spectroscopic and diffractometric techniques offers insight into the physical properties of structurally similar compounds (Vogt, Williams, Johnson, & Copley, 2013).

Scientific Research Applications

Synthesis Methods

Researchers have developed methods for synthesizing key intermediates and compounds using Ethyl 4-oxo-4-(4-phenylphenyl)butanoate and its derivatives. For instance, the fabrication of 4-Phenyl-2-Butanone, an important medium for medicine synthesis, is achieved through a series of reactions including Claisen's condensation and substitution reactions (Jiangli Zhang, 2005). Another example involves the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity, showcasing the compound's utility in creating biologically active molecules (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Biological Applications

Certain derivatives of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate have shown significant biological activities. For example, the study on synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds highlights the potential of these compounds against various bacteria and fungi, suggesting its importance in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Chemical Reactivity and Applications

The compound's versatility is further demonstrated in chemoselective reactions, where aryl azides react with Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate under various conditions to form novel triazolylacetic acids, indicating its utility in synthesizing complex molecules with potential for further chemical modifications (N. Pokhodylo, V. Matiychuk, M. Obushak, 2009).

Advanced Materials and Other Applications

The compound's application extends into the field of materials science, where its derivatives are used in the synthesis of polymers for reversible optical storage, demonstrating the broad utility of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate in both chemistry and materials science (X. Meng, A. Natansohn, C. Barrett, P. Rochon, 1996).

properties

IUPAC Name

ethyl 4-oxo-4-(4-phenylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVQNZOSDZOHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503955
Record name Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate

CAS RN

1230-54-2
Record name Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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